REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.[C:10](N1C=CN=C1)(N1C=CN=C1)=[S:11].C(N(CC)CC)C>CN(C=O)C>[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[NH:8][C:10](=[S:11])[NH:9][C:4]=2[CH:3]=1
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Name
|
|
Quantity
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500 mg
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=N1)N)N
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Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
0.49 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was microwaved in a Biotage Initiator at 100° C. at normal power for 1 h
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
Then the reaction mixture was evaporated at reduced pressure
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Type
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EXTRACTION
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Details
|
the resulting residue extracted with DCM (200 mL)
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Type
|
FILTRATION
|
Details
|
The mixture filtered
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Type
|
WASH
|
Details
|
the solids washed with cold DCM (2×20 mL), and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |